N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their potential neuroprotective and anti-neuroinflammatory properties . The structure of this compound includes a methoxyphenyl group, a triazole ring, and a pyrimidine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The reaction conditions often include the use of solvents like ethanol, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a pure form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation but often include controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Another triazole-containing compound with different functional groups.
4-METHYL-N-{2-[(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)ANILINO]ETHYL}BENZENESULFONAMIDE: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of a methoxyphenyl group, a triazole ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H16N6O |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N6O/c1-22-13-4-2-12(3-5-13)6-7-17-14-8-15(19-10-18-14)21-11-16-9-20-21/h2-5,8-11H,6-7H2,1H3,(H,17,18,19) |
InChI Key |
JBYCQBBUTCKEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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